molecular formula C47H78O14 B10768655 Nanchangmycin (free acid)

Nanchangmycin (free acid)

Cat. No.: B10768655
M. Wt: 867.1 g/mol
InChI Key: FELYAZAWTURXNF-XPRCOFFQSA-N
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Description

Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is known for its ability to inhibit gram-positive bacteria and act as a growth promoter for ruminants. Nanchangmycin has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver fibrosis and as a broad-spectrum antiviral agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nanchangmycin is primarily produced through fermentation processes involving Streptomyces nanchangensis. The bacterium is cultured in specific media under controlled conditions to optimize the yield of nanchangmycin. The biosynthesis of nanchangmycin involves a complex pathway regulated by multiple genes within the nanchangmycin gene cluster .

Industrial Production Methods: Industrial production of nanchangmycin involves large-scale fermentation processes. The bacterium Streptomyces nanchangensis is grown in bioreactors with optimized nutrient media. The fermentation process is monitored and controlled to ensure maximum yield. Post-fermentation, nanchangmycin is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Nanchangmycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nanchangmycin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nanchangmycin.

    Substitution: Various nucleophiles can be used to substitute functional groups in nanchangmycin under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nanchangmycin can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Nanchangmycin has a wide range of scientific research applications:

Mechanism of Action

Nanchangmycin exerts its effects by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of several kinases, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. This leads to the inactivation of hepatic stellate cell myofibroblasts, reducing collagen expression and deposition in the extracellular matrix. The compound also induces lipid re-accumulation in these cells, further contributing to its antifibrotic effects .

Comparison with Similar Compounds

Nanchangmycin is similar to other polyether antibiotics such as monensin and salinomycin. it has unique properties that distinguish it from these compounds:

    Monensin: Both nanchangmycin and monensin are polyether antibiotics produced by Streptomyces species.

    Salinomycin: Salinomycin is another polyether antibiotic with anticancer properties.

Properties

Molecular Formula

C47H78O14

Molecular Weight

867.1 g/mol

IUPAC Name

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1

InChI Key

FELYAZAWTURXNF-XPRCOFFQSA-N

Isomeric SMILES

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Origin of Product

United States

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